molecular formula C7H15NO3 B1587789 (5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol CAS No. 79944-37-9

(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol

Cat. No. B1587789
CAS RN: 79944-37-9
M. Wt: 161.2 g/mol
InChI Key: BXRMFUZPBYHYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle formula, a ball-and-stick model, or a space-filling model.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction occurs, the yield, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, the yield, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Neurochemical Research

Studies have explored the utilization of amino acid analogs and their derivatives in understanding and manipulating the brain's serotonergic system. For instance, the work by Diksic & Young (2001) delves into α-Methyl-l-tryptophan (α-MTrp) as a tracer for studying brain serotonin synthesis. This research indicates a broader interest in amino acid derivatives for probing neurochemical pathways and their alterations in various conditions.

Biomass Conversion and Polymer Synthesis

The conversion of plant biomass into valuable chemicals represents another area of application for similar compounds. Chernyshev, Kravchenko, & Ananikov (2017) review advances in synthesizing 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates. This highlights the potential role of versatile reagents, possibly including "(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol," in developing new polymers and sustainable materials.

Antioxidant and Pharmacological Properties

The pharmacological review by Naveed et al. (2018) on Chlorogenic Acid (CGA) underscores the importance of naturally occurring compounds in combating metabolic syndrome through antioxidant, anti-inflammatory, and other therapeutic activities. This suggests a broader research interest in exploring the potential health benefits of chemical compounds, including amino acid derivatives.

Toxicology of New Psychoactive Substances

The study on new psychoactive substances (NPS) by Nugteren-van Lonkhuyzen et al. (2015) provides insight into the pharmacokinetics, pharmacodynamics, and toxicology of substances that have emerged on the illicit drug market. While not directly related to "(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol," it reflects the scientific community's efforts to understand and mitigate the impacts of chemically novel compounds.

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include synthesizing derivatives of the compound, studying its reactions under different conditions, or investigating its biological activity further.


I hope this general approach helps! If you have a specific compound or a specific question about a compound, feel free to ask! I’m here to help. 😊


properties

IUPAC Name

(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMFUZPBYHYSM-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]([C@H](CO1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol

CAS RN

79944-37-9
Record name rel-(5R,6S)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79944-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-(5RS,6SR)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 79944-37-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
Reactant of Route 2
(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
Reactant of Route 3
(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
Reactant of Route 4
(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
Reactant of Route 5
(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
Reactant of Route 6
(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.